7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a purine core substituted with benzyl and chlorophenyl groups, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or nickel for catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-[(2-Chlorophenyl)methyl]-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione: A structurally similar compound with potential differences in biological activity and chemical reactivity.
Other purine derivatives: Compounds with similar purine cores but different substituents, which may exhibit unique properties and applications.
Uniqueness
7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
374606-28-7 |
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Molecular Formula |
C21H19ClN4O2S |
Molecular Weight |
426.92 |
IUPAC Name |
7-benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19ClN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-8-4-3-5-9-14)20(23-18)29-13-15-10-6-7-11-16(15)22/h3-11H,12-13H2,1-2H3 |
InChI Key |
OKIPTCWBVNJGOH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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